Cas no 2169882-92-0 (1-Propene-1-sulfonyl fluoride)

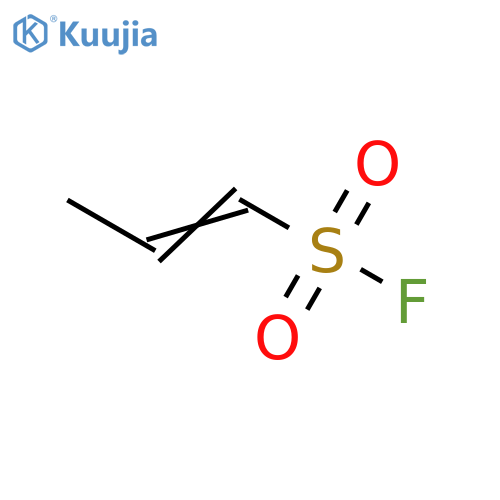

1-Propene-1-sulfonyl fluoride structure

商品名:1-Propene-1-sulfonyl fluoride

1-Propene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-Propene-1-sulfonyl fluoride

- prop-1-ene-1-sulfonyl fluoride

- 2169882-92-0

- EN300-6485975

- (1E)-prop-1-ene-1-sulfonyl fluoride

- EN300-727427

-

- インチ: 1S/C3H5FO2S/c1-2-3-7(4,5)6/h2-3H,1H3

- InChIKey: MVDCJNQUGZIGOR-UHFFFAOYSA-N

- ほほえんだ: C(S(F)(=O)=O)=CC

計算された属性

- せいみつぶんしりょう: 123.99942873g/mol

- どういたいしつりょう: 123.99942873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.264±0.06 g/cm3(Predicted)

- ふってん: 143.5±13.0 °C(Predicted)

1-Propene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-727427-10.0g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 10g |

$3992.0 | 2023-05-24 | ||

| Enamine | EN300-727427-0.05g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 0.05g |

$780.0 | 2023-05-24 | ||

| Enamine | EN300-727427-0.25g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 0.25g |

$855.0 | 2023-05-24 | ||

| Enamine | EN300-727427-0.5g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 0.5g |

$891.0 | 2023-05-24 | ||

| Enamine | EN300-727427-0.1g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 0.1g |

$817.0 | 2023-05-24 | ||

| Enamine | EN300-727427-2.5g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 2.5g |

$1819.0 | 2023-05-24 | ||

| Enamine | EN300-727427-1.0g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 1g |

$928.0 | 2023-05-24 | ||

| Enamine | EN300-727427-5.0g |

prop-1-ene-1-sulfonyl fluoride |

2169882-92-0 | 5g |

$2692.0 | 2023-05-24 |

1-Propene-1-sulfonyl fluoride 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

2169882-92-0 (1-Propene-1-sulfonyl fluoride) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 42464-96-0(NNMTi)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬